3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole and quinazoline core. Its structure includes a 4-chlorophenyl group at position 3 and an N-[2-(1H-indol-3-yl)ethyl] substituent at position 3. The indole moiety is notable for its role in biological interactions, particularly in targeting enzymes or receptors involved in signaling pathways. The 4-chlorophenyl group enhances lipophilicity and may improve binding affinity to hydrophobic pockets in target proteins .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN6/c26-18-11-9-16(10-12-18)23-25-29-24(20-6-2-4-8-22(20)32(25)31-30-23)27-14-13-17-15-28-21-7-3-1-5-19(17)21/h1-12,15,28H,13-14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBNACWPNHTFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Mode of Action
It is suggested that the compound may interact with its targets in a non-competitive manner, as indicated by kinetic analysis. The compound may bind directly to its targets, leading to changes in their function.
Biochemical Pathways
Given the compound’s potential non-competitive inhibition, it may affect pathways involving its targets
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the body. Understanding these factors is crucial for optimizing the compound’s use and effectiveness.
Activité Biologique
The compound 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the triazoloquinazoline family, known for its diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C26H22ClN5
- Molecular Weight : 443.99 g/mol
- CAS Number : [Insert CAS number if available]
The presence of the triazole and quinazoline moieties in its structure is significant for its biological activity. These components are often associated with various therapeutic effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazoloquinazoline compounds exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3k | MRSA | 0.98 μg/mL |
| 3k | S. aureus | 7.80 μg/mL |
| 3k | C. albicans | 7.80 μg/mL |
The compound has shown effectiveness against both Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity against Candida albicans .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazoloquinazoline derivatives. The compound's cytotoxicity was evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | <10 |
| MCF7 (breast cancer) | <10 |
| HeLa (cervical cancer) | <10 |
In these studies, compounds similar to 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibited significant antiproliferative effects, indicating their potential for further development as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of triazoloquinazolines have also been documented. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2:
- Inhibition of COX-2 : Compounds in this class have been shown to reduce inflammation markers in vitro.
This suggests that derivatives like 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may serve as potential therapeutic agents for inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated various triazoloquinazoline derivatives against strains of Mycobacterium tuberculosis. The leading compound inhibited growth at concentrations as low as 10 μg/mL over extended periods .
- Cytotoxicity Evaluation : Research involving the evaluation of cytotoxic effects on A549 and MCF7 cell lines revealed that compounds with similar structures to our target compound displayed IC50 values in the micromolar range, indicating potent anticancer activity .
Applications De Recherche Scientifique
Structural Features
The compound features a triazoloquinazoline core, which is known for its biological activity. The presence of a 4-chlorophenyl group and an indole moiety contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit significant anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Research has shown that triazoloquinazolines can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Kinases : These compounds may inhibit specific kinases involved in cancer progression, leading to reduced tumor growth.
Case Study: In Vitro Studies
A study conducted on human cancer cell lines demonstrated that the compound effectively reduced cell viability at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways and inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Properties
Compounds with similar structural features have also been evaluated for their antimicrobial properties. The presence of the indole and triazole rings enhances their interaction with microbial targets:
- Broad-Spectrum Activity : Preliminary studies suggest effectiveness against a range of bacteria and fungi.
Case Study: Antibacterial Testing
In a controlled laboratory setting, derivatives of this compound were tested against common bacterial strains. Results indicated a notable reduction in bacterial growth, suggesting potential for development as an antimicrobial agent.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of indole derivatives:
- Mechanisms of Action : These compounds may exert neuroprotective effects through antioxidant activity and modulation of neuroinflammatory responses.
Case Study: Neuroprotection in Animal Models
Animal studies involving models of neurodegenerative diseases showed that administration of compounds similar to the target molecule resulted in improved cognitive function and reduced neuronal loss.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structure Variations
Triazoloquinazoline vs. Triazolopyrimidine/Triazolopyridazine Derivatives
- Triazolo[1,5-a]quinazoline Core (Target Compound): Exhibits planar aromaticity, favoring π-π stacking interactions.
- Triazolo[1,5-a]pyrimidine Derivatives (): Smaller core size reduces steric hindrance but limits π-stacking. Compounds like N-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (89) show antiplasmodial activity (IC₅₀ = 12 nM) but lower metabolic stability compared to triazoloquinazolines .
- Triazolo[4,3-b]pyridazine Derivatives (): Compounds like N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (6) demonstrate BRD4 inhibition (Kd = 80 nM), highlighting the impact of core heteroatom positioning on target selectivity .
Substituent Analysis
Key Findings :
- Indole-containing substituents (e.g., in the target compound and BA96518) enhance binding to aromatic-rich binding sites (e.g., kinase ATP pockets) .
- Chlorophenyl groups improve potency but may increase toxicity; fluorophenyl analogs (C680-0634) reduce off-target effects .
- Sulfonyl or bromophenyl substituents (BA96518) enhance solubility but reduce membrane permeability .
Physicochemical and Pharmacokinetic Properties
Insights :
- Higher molecular weight and LogP in triazoloquinazolines correlate with prolonged tissue retention but poorer aqueous solubility.
- The target compound’s indole group may slow metabolism compared to simpler amines (e.g., Compound 89) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
